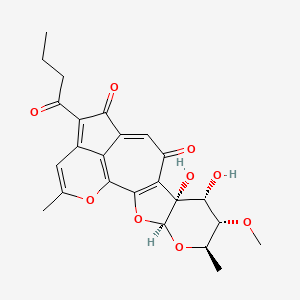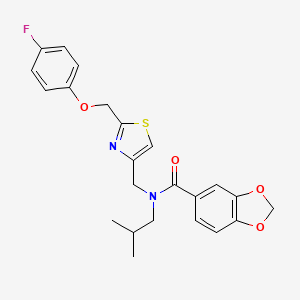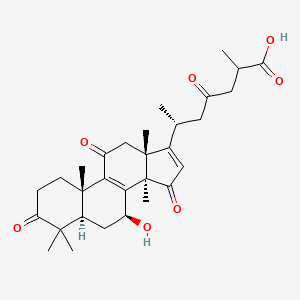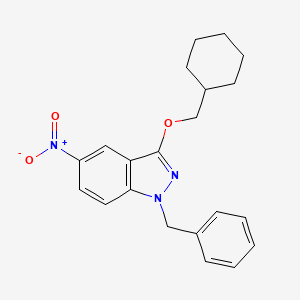
Fluorescein Tyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein tyramide is a green fluorescent reagent widely used in various scientific applications, particularly for tyramide signal amplification (TSA). This compound is known for its ability to enhance fluorescent signals in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and flow cytometry (FCM) applications . The compound has a molecular formula of C29H21NO7 and a molecular weight of 495.49 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein tyramide typically involves the reaction of fluorescein with tyramine. The process begins with the activation of fluorescein, followed by its coupling with tyramine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein tyramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Fluorescein tyramide is extensively used in scientific research due to its ability to amplify fluorescent signals. Some key applications include:
Immunohistochemistry (IHC): Enhances the detection of low-abundance proteins in tissue samples.
Immunocytochemistry (ICC): Used for labeling and detecting specific cellular components.
Fluorescence In Situ Hybridization (FISH): Improves the sensitivity of detecting nucleic acid sequences.
Flow Cytometry (FCM): Facilitates the analysis of cell populations by enhancing fluorescent signals.
Mécanisme D'action
The mechanism of action of fluorescein tyramide involves the catalytic activity of horseradish peroxidase (HRP). HRP catalyzes the deposition of multiple tyramide molecules onto adjacent tyrosine residues, resulting in enhanced fluorescent signals.
Comparaison Avec Des Composés Similaires
Fluorescein tyramide is unique in its ability to provide high-density labeling and signal amplification. Similar compounds include:
Biotin tyramide: Used for biotin-based signal amplification.
Digoxigenin tyramide: Utilized for digoxigenin-based detection.
Dinitrophenyl tyramide: Employed for dinitrophenyl-based signal enhancement.
Compared to these compounds, this compound offers superior fluorescent properties and is widely preferred for applications requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C30H25NO7 |
|---|---|
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H12O5.C10H13NO2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-8(12)11-7-6-9-2-4-10(13)5-3-9/h1-10,21-22H;2-5,13H,6-7H2,1H3,(H,11,12) |
Clé InChI |
RIHCPYWHAYBEHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC=C(C=C1)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)


![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)



![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)

![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)


